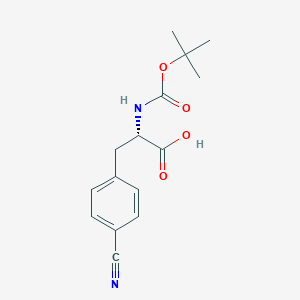
Boc-Phe(4-CN)-OH
Overview
Description
Boc-Phe(4-CN)-OH, also known as tert-butoxycarbonyl-L-phenylalanine-4-cyanide, is an organic compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group and a cyanide group at the para position of the phenyl ring. This compound is typically a white to light yellow crystalline solid and is soluble in organic solvents.
Mechanism of Action
Target of Action
This compound is primarily used for research purposes
Action Environment
The action, efficacy, and stability of Boc-L-4-Cyanophenylalanine can be influenced by various environmental factors . These may include factors such as temperature, pH, and the presence of other molecules in the environment. Understanding these influences can provide valuable insights into the compound’s behavior under different conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(4-CN)-OH involves several steps:
Nitration of Phenylalanine: The starting material, phenylalanine, undergoes nitration to introduce a nitro group at the para position of the phenyl ring.
Reduction of Nitro Group: The nitro group is then reduced to an amine group.
Introduction of Cyanide Group: The amine group is converted to a cyanide group through a Sandmeyer reaction.
Protection of Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(4-CN)-OH undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The cyanide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and cyanide group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or alcohols can react with the cyanide group under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid with a cyanide group.
Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Boc-Phe(4-CN)-OH has diverse applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: this compound can be used to introduce functional groups into biomolecules for labeling or conjugation purposes.
Material Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers or nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: Lacks the cyanide group, making it less versatile in certain chemical reactions.
Fmoc-Phe(4-CN)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which has different deprotection conditions.
Boc-Phe(4-NO2)-OH: Contains a nitro group instead of a cyanide group, leading to different reactivity and applications.
Uniqueness
Boc-Phe(4-CN)-OH is unique due to the presence of both the Boc protecting group and the cyanide group. This combination allows for selective protection of the amino group while providing a reactive site for further chemical modifications. The cyanide group adds versatility, enabling the synthesis of a wide range of derivatives and enhancing the compound’s utility in various research fields.
Properties
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427301 | |
| Record name | Boc-L-4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131724-45-3 | |
| Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131724-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



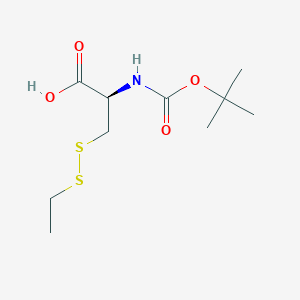
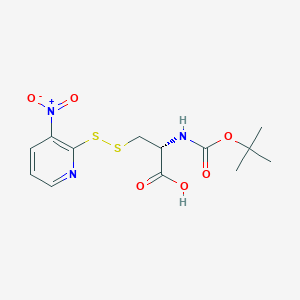
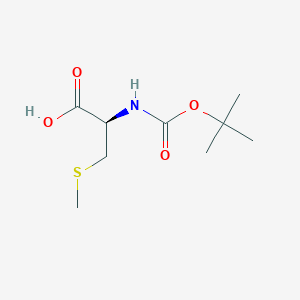
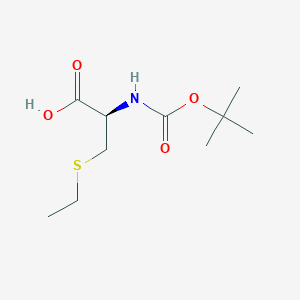
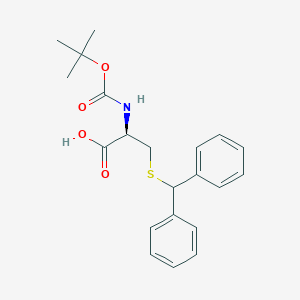
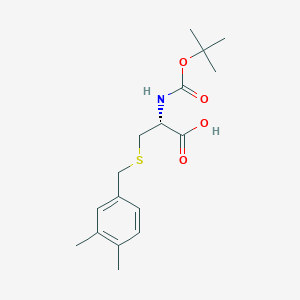
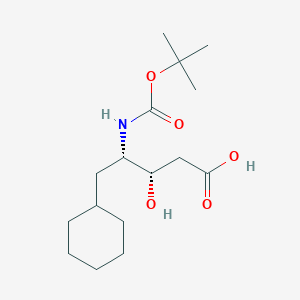
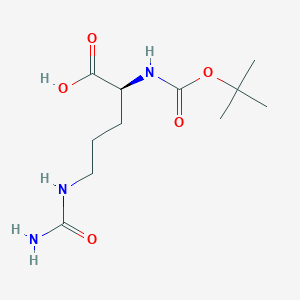

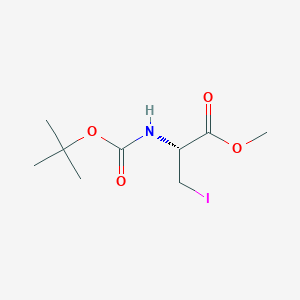
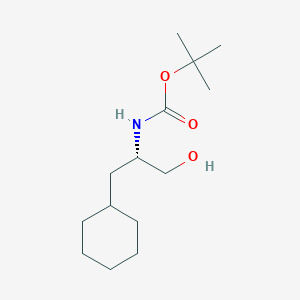
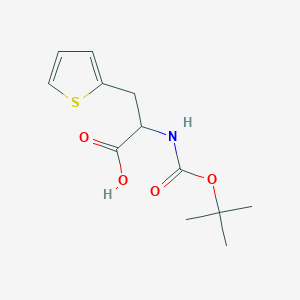
![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B558613.png)
